molecular formula C23H18N2O4S B2611368 4-(4-Methoxyphenoxy)-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 478080-83-0

4-(4-Methoxyphenoxy)-2-phenyl-5-(phenylsulfonyl)pyrimidine

Cat. No. B2611368
CAS RN: 478080-83-0
M. Wt: 418.47
InChI Key: HLVDSCMIOCPKIZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-phenyl-5-(phenylsulfonyl)pyrimidine, also known as MPS, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Electroactive Asymmetrical Chalcones

This compound has been used in the synthesis of new electroactive asymmetrical chalcones and derived 2-amino-/2-(1H-pyrrol-1-yl)pyrimidines . These chromophores exhibit both positive and negative solvatochromism, and their fluorescence quantum yields were found to lie in an interval of 60–80% .

Organic Electronic Devices

The compound has potential applications in organic electronic devices such as light-emitting diodes, field-effect transistors, and electrochromic devices . The presence of carbazole or pyrrole fragments with free electron-rich positions allows for the formation of colored thin oligomeric films upon electrochemical oxidation .

Cognitive Function Improvement

A similar compound, FG-7080, has shown potential in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests possible applications of “4-(4-Methoxyphenoxy)-2-phenyl-5-(phenylsulfonyl)pyrimidine” in addressing memory-related disorders.

Selective Estrogen Receptor Modulators

A derivative of the compound demonstrated a substantial increase in estrogen antagonist potency. This suggests its potential use in conditions sensitive to estrogen levels.

Molecular Analysis and Synthesis

The compound has been used in the synthesis of related compounds with potential pharmacological activities. These include central m-cholinoblocking and peripheral n-cholinoblocking actions.

Metabolic Activity

The compound was studied for its effects on metabolism in obese rats, specifically in reducing food intake and weight gain.

Polymer Chemistry

Research on similar piperidine derivatives includes their application in copolymerization processes with potential industrial applications.

Neuroprotective Effects

Certain aryloxyethylamine derivatives, related to the compound, demonstrated significant neuroprotective activities. This suggests potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-28-18-12-14-19(15-13-18)29-23-21(30(26,27)20-10-6-3-7-11-20)16-24-22(25-23)17-8-4-2-5-9-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDSCMIOCPKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)-4-(4-methoxyphenoxy)-2-phenylpyrimidine

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